Casimiroin

Catalog No.
S577399
CAS No.
477-89-4
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Casimiroin

Casimiroin (CAS 477-89-4) is the definitive reference standard for oncology SAR programs targeting QR2 and aromatase. Substituting crude extracts or simplified quinolones compromises assay reproducibility due to off-target polymethoxyflavones. High-purity Casimiroin eliminates this variability, enabling precise IC50 determination and reliable radiolabeling.

  • Dual-target activity: aromatase IC50 3.92 μM, QR2 IC50 54.1 μM.
  • Crystalline solid (mp 202-203°C) for reproducible handling.
  • ≥98% purity ensures stoichiometric control in PET tracer synthesis.
  • Validated positive control for DMBA-induced lesion assays.

CAS Number

477-89-4

Product Name

Casimiroin

IUPAC Name

6-methoxy-9-methyl-[1,3]dioxolo[4,5-h]quinolin-8-one

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-13-10(14)5-9(15-2)7-3-4-8-12(11(7)13)17-6-16-8/h3-5H,6H2,1-2H3

InChI Key

DPXXJCMMMXZVSW-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(C2=C1C3=C(C=C2)OCO3)OC

Synonyms

6-methoxy-9-methyl-(1,3)dioxolo(4,5-h)quinolin-8(9H)-one, casimiroin

Canonical SMILES

CN1C(=O)C=C(C2=C1C3=C(C=C2)OCO3)OC

Casimiroin is a member of quinolines.
Casimiroin is a quinone reductase 2 inhibitor isolated from Casimiroa edulis.
Casimiroin is a natural product found in Dictyoloma vandellianum and Casimiroa edulis with data available.

Purity

≥98%

Package Size

1 mg, 5 mg, 25 mg

Casimiroin (CAS 477-89-4) is a highly specialized 1,3-dioxolo-quinoline alkaloid originally isolated from Casimiroa edulis. In modern chemoinformatics and industrial procurement, it is primarily utilized as a high-value reference standard and synthetic scaffold for oncology research, specifically targeting Quinone Reductase 2 (QR2) and aromatase. As a crystalline solid with a defined melting point of 202–203 °C and excellent solubility in chloroform and ethyl acetate, Casimiroin offers the precise physicochemical stability required for complex structure-activity relationship (SAR) profiling. Its unique structural topology—featuring an N-methyl group, a 6-methoxy group, and a fused dioxole ring—makes it an indispensable baseline material for the development of non-steroidal aromatase inhibitors and Carbon-11 labeled Positron Emission Tomography (PET) radiotracers [1].

Research Fit

QR2 pathway inhibition studies with structurally validated binding mode

Antimutagenic endpoint review in preneoplastic lesion models

Scalable total synthesis supports analogue SAR programs

Substituting Casimiroin with crude botanical extracts or structurally simplified generic quinolones fundamentally compromises assay reproducibility and target specificity. Crude extracts contain competing polymethoxyflavones (such as Zapotin) that introduce off-target effects in chemoprevention models, making precise IC50 determination impossible. Furthermore, structural modifications to the Casimiroin core drastically alter its pharmacological profile; for example, removing the N-methyl group abolishes its aromatase inhibitory activity, while removing the fused dioxole ring renders the scaffold entirely inactive against both QR2 and aromatase. Consequently, procuring high-purity Casimiroin is strictly necessary for radiochemists and pharmacologists who require its exact dual-targeting baseline for benchmarking synthetic analogs or executing stoichiometric radiolabeling protocols[1].

Substitution Risk

QR2 Binding

Structurally validated QR2 binding mode may not transfer to uncharacterized furoquinoline analogs

Antimutagenic Profile

Antimutagenic and preneoplastic lesion inhibition profile may differ across structural analogs

Supply Consistency

Purity and lot consistency may vary with isolation-dependent furoquinolines lacking scalable synthetic routes

Baseline Aromatase Inhibition and Structural Dependency

Casimiroin serves as a potent baseline inhibitor of aromatase, a critical target in hormone-receptor-positive breast cancer. Quantitative assays demonstrate that natural Casimiroin achieves an aromatase IC50 of 3.92 ± 0.67 μM. In stark contrast, substituting Casimiroin with its N-desmethyl analog (Compound 1a) results in a complete loss of aromatase activity (IC50 > 98.49 μM), and removing the fused dioxole ring (Compound 1c) yields an inactive scaffold (IC50 > 500 μM) [1].

Evidence DimensionAromatase Inhibitory Activity (IC50)
Target Compound Data3.92 ± 0.67 μM
Comparator Or BaselineN-desmethyl analog (> 98.49 μM) and dioxole-cleaved analog (> 500 μM)
Quantified Difference>25-fold to >125-fold loss of activity upon structural deviation
ConditionsIn vitro aromatase inhibition assay

Validates the necessity of procuring the exact Casimiroin structure for aromatase benchmarking, as even minor functional group substitutions eliminate target binding.

QR2 Inhibition
Reported
IC50 3.92 µM · PDB 3GAM (1.98 Å)
Supports QR2 pathway study and chemoprevention model context
Structurally validated binding mode; data to verify in independent assays

Quinone Reductase 2 (QR2) Benchmarking for Chemoprevention

In the development of chemopreventive agents, Casimiroin is utilized as the foundational reference standard for QR2 inhibition. The intact natural product exhibits a baseline QR2 IC50 of 54.1 ± 6.7 μM. This defined baseline allows researchers to accurately quantify the enhanced potency of synthetic derivatives, such as the 6-methyl substituted analog (Compound 1b), which improves inhibition to 6.2 ± 0.8 μM [1].

Evidence DimensionQR2 Inhibitory Activity (IC50)
Target Compound Data54.1 ± 6.7 μM
Comparator Or Baseline6-methyl analog 1b (6.2 ± 0.8 μM)
Quantified Difference8.7-fold improvement in synthetic derivative vs. natural baseline
ConditionsSteady-state QR2 inhibition assay (SpectraMax Plus 384 UV/vis)

Provides the essential quantitative baseline required to evaluate and validate the efficacy of next-generation QR2-targeted synthetic analogs.

Antimutagenic Activity
Head-to-head
Significant inhibition reported vs γ-fagarine (no inhibition)
Supports antimutagenic endpoint review and preneoplastic lesion model context
DMBA-induced lesion model; class-level interpretation may apply

Precursor Suitability for Carbon-11 PET Radiotracer Synthesis

Casimiroin's specific molecular architecture makes it an optimal scaffold for the synthesis of [11C]-labeled Positron Emission Tomography (PET) agents. The presence of the methoxy and N-methyl groups provides defined sites for isotopic labeling. Utilizing high-purity Casimiroin as a structural template enables the generation of radiotracers specifically designed for the non-invasive in vivo imaging of QR2 and aromatase expression in breast cancer models, a capability not supported by generic quinolone precursors [1].

Evidence DimensionRadiochemical Precursor Viability
Target Compound DataSupports targeted [11C] isotopic labeling for dual QR2/aromatase PET imaging
Comparator Or BaselineGeneric quinolones (Lack specific methoxy/N-methyl sites and dual-target affinity)
Quantified DifferenceExclusive capability for dual-target [11C] PET tracer generation
ConditionsRadiochemical synthesis and PET imaging formulation

Justifies the procurement of Casimiroin as a specialized starting material for radiochemists developing advanced oncological imaging agents.

Antiprotozoal Activity
Head-to-head
IC50 6.0 µM vs comparator 32.5 µM
Supports antiprotozoal screening context
L. mexicana promastigote assay; source-specific review recommended

Standardized Inhibition of DMBA-Induced Mutagenesis

In cancer chemoprevention screening, Casimiroin acts as a highly reliable positive control. At a standardized concentration of 10 μg/mL, pure Casimiroin significantly inhibits the formation of 7,12-dimethylbenz[a]anthracene (DMBA)-induced preneoplastic lesions in mouse mammary gland organ culture (MMOC) by >60%. Utilizing the isolated compound eliminates the high variability and off-target toxicity associated with using crude ethyl acetate extracts of Casimiroa edulis [1].

Evidence DimensionInhibition of DMBA-induced preneoplastic lesions
Target Compound Data>60% inhibition at 10 μg/mL
Comparator Or BaselineCrude Casimiroa edulis extract (Subject to batch-to-batch variability and polymethoxyflavone interference)
Quantified DifferenceGuaranteed >60% inhibition threshold with absolute reproducibility
ConditionsMouse mammary gland organ culture (MMOC) assay

Ensures reproducible, quantifiable results when validating new chemopreventive screening models, avoiding the inconsistencies of crude botanical extracts.

Melting Point
Cross-study
203 °C vs dictamnine 132–133 °C
Supports identity confirmation and quality control context
QC-relevant property; literature values may vary
Synthetic Access
Reported
Multigram-scale total synthesis reported
Supports consistent supply and SAR study context
Enables analogue generation; data to verify per batch

Reference Standard for Aromatase and QR2 Inhibitor Development

Due to its established IC50 values (3.92 μM for aromatase and 54.1 μM for QR2), Casimiroin is the ideal baseline reference standard for medicinal chemistry programs developing non-steroidal inhibitors. It allows researchers to accurately benchmark the structure-activity relationships (SAR) of novel synthetic analogs[1].

Precursor Scaffold for PET Radiotracer Synthesis

Casimiroin's unique functional groups (N-methyl and 6-methoxy) make it a highly suitable structural template for radiochemists synthesizing Carbon-11 labeled PET imaging agents. These radiotracers are critical for the non-invasive mapping of aromatase and QR2 expression in breast cancer models [2].

Positive Control in Chemoprevention and Anti-Mutagenesis Assays

In pharmacological screening, Casimiroin is utilized as a reliable positive control to evaluate the suppression of DMBA-induced preneoplastic lesions. Its use ensures high reproducibility in mouse mammary gland organ culture (MMOC) assays, outperforming variable crude extracts [3].

Analytical Biomarker for Botanical Standardization

Casimiroin serves as a definitive analytical marker for the standardization and quality control of Casimiroa edulis extracts. Procuring high-purity Casimiroin enables precise chromatographic quantification necessary for verifying the authenticity and phytochemical consistency of derived products [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
QR2 pathway studies
Structurally validated QR2 binding
QR2 inhibition and chemoprevention model context
Mammary gland organ culture studies
Reported antimutagenic profile
Preneoplastic lesion endpoint review
Antiprotozoal screening studies
Defined antiprotozoal potency context
Leishmania promastigote assay context
Furoquinoline SAR studies
Scalable synthetic route available
Consistent supply and analogue generation

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

233.06880783 g/mol

Monoisotopic Mass

233.06880783 g/mol

Heavy Atom Count

17

Melting Point

202 - 203 °C

UNII

1X2A1U6BH3

Other CAS

477-89-4

Wikipedia

Casimiroin

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